molecular formula C17H24F2N2O3 B7052553 N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide

N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide

Cat. No.: B7052553
M. Wt: 342.4 g/mol
InChI Key: GKIGTIXRKMZOCT-UHFFFAOYSA-N
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Description

N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide: is a complex organic compound, often studied for its potential applications in various scientific and industrial fields. Its unique structure, featuring multiple functional groups, makes it a point of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide typically involves multi-step reactions. Key reagents include:

  • 4-(difluoromethoxy)-3-methoxybenzyl chloride: .

  • Piperidine: .

  • Propionyl chloride: .

The general synthetic route begins with the alkylation of piperidine using 4-(difluoromethoxy)-3-methoxybenzyl chloride under basic conditions to produce an intermediate compound. This intermediate is then acylated using propionyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis process might be scaled up, utilizing batch reactors and continuous flow systems to ensure efficient production. Optimized reaction conditions, such as temperature control, solvent choice, and reagent purity, are crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide: undergoes several types of chemical reactions:

Oxidation

This compound can be oxidized under specific conditions using reagents like potassium permanganate or chromium trioxide. These reactions typically target the methoxy and piperidinyl groups.

Reduction

Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, focusing on the propanamide moiety.

Substitution

Substitution reactions involving the benzyl group can be performed using electrophiles or nucleophiles, depending on the desired transformation. Halogenation, for example, can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Bromine, chlorine, various nucleophiles.

Major Products

The major products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation typically yields hydroxylated or carbonyl derivatives, while reduction focuses on producing alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and as a potential intermediate in the synthesis of more complex molecules.

Biology

It shows promise in biological studies due to its structural similarity to certain biological molecules, making it a candidate for drug discovery and development.

Medicine

Medicinal chemistry research often explores its potential as a pharmacological agent, investigating its efficacy and safety profiles.

Industry

Industrially, it may be used as a precursor or intermediate in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action for N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzymes or receptors that modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[[4-(fluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide

  • N-[1-[[4-(chloromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide

  • N-[1-[[4-(methoxymethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide

Highlighting Uniqueness

Compared to these compounds, N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide stands out due to the presence of the difluoromethoxy group, which influences its chemical reactivity and biological interactions, potentially offering unique advantages in its applications.

So, what do you think of this deep dive? Anything else you’d like to know about this compound?

Properties

IUPAC Name

N-[1-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O3/c1-3-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(24-17(18)19)15(10-12)23-2/h4-5,10,13,17H,3,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIGTIXRKMZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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